![molecular formula C8H7NS2 B14229091 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole CAS No. 760945-75-3](/img/structure/B14229091.png)
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole is a heterocyclic compound that contains both a thiophene ring and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler compound with a similar sulfur-containing ring structure.
Pyrrole: Another simpler compound with a nitrogen-containing ring structure.
Thiophene-pyrrole hybrids: Compounds that contain both thiophene and pyrrole rings but with different substitution patterns
Uniqueness
2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole is unique due to its specific combination of a thiophene ring and a pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
760945-75-3 |
|---|---|
Fórmula molecular |
C8H7NS2 |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-thiophen-2-ylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C8H7NS2/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,9H |
Clave InChI |
AHZKGOUJNXQCFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)SC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
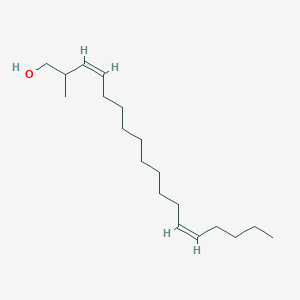
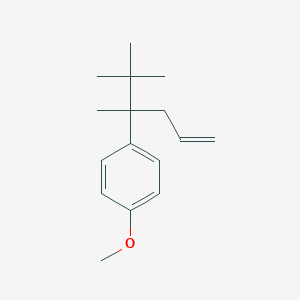

![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
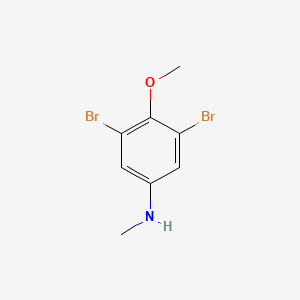
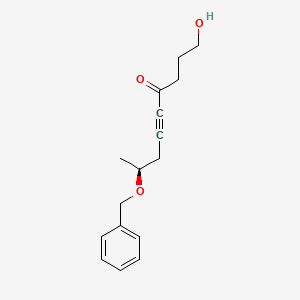
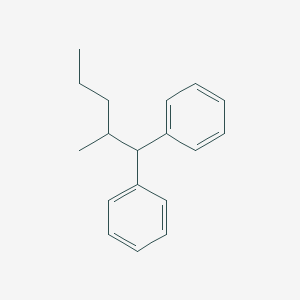
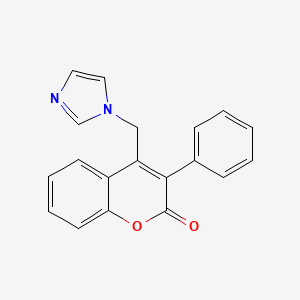
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)
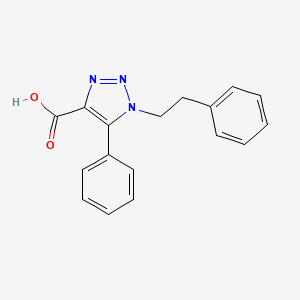
![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
